N-octadecylmethyl-o-nitroaniline
Description
N-Octadecylmethyl-o-nitroaniline is a nitroaromatic compound characterized by a long octadecyl (C₁₈H₃₇) chain, a methyl group (CH₃), and an o-nitroaniline (C₆H₄(NO₂)NH) moiety. The o-nitroaniline group contributes to its electronic properties, making it relevant in photochemical or catalytic processes.
Properties
Molecular Formula |
C25H44N2O2 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-methyl-2-nitro-N-octadecylaniline |
InChI |
InChI=1S/C25H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(2)24-21-18-19-22-25(24)27(28)29/h18-19,21-22H,3-17,20,23H2,1-2H3 |
InChI Key |
FKHOZBFTKNJMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between N-octadecylmethyl-o-nitroaniline and structurally related compounds:
*Calculated based on structural analogs; exact data unavailable in evidence.
Functional Group and Reactivity Differences
- This compound : The long alkyl chain enhances hydrophobicity, reducing aqueous solubility but improving lipid compatibility. The nitro group at the ortho position may sterically hinder reactions compared to para isomers.
- NN-Dimethyl-2-nitroaniline : The absence of a long chain increases polarity, making it more soluble in polar solvents. Its smaller size allows faster diffusion in reaction media .
- o-Nitroaniline : Lacking alkyl substituents, it exhibits higher volatility and acute toxicity (H301, H311, H331) .
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